MALT1 Biochemical Potency: 2-Methyl-7-(1-methylcyclopropyl) Urea (Example 72) vs. 2-Chloro-7-(1-methylcyclopropyl) Urea (Example 16)
In a direct intra-patent comparison using identical assay conditions, the urea derivative built from 2-methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (Example 72) achieves an IC50 of 0.00300 nM against the MALT1 C-domain (aa 329–824), compared with 0.00200 nM for its 2-chloro congener (Example 16) [1]. The 2-methyl analog is within 1.5-fold of the 2-chloro variant, demonstrating that the 2-methyl substitution is a potency-sparing alternative to 2-chloro at this position [2]. Since the 2-chloro and 2-methyl compounds are otherwise identical (same 7-(1-methylcyclopropyl) group, same 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl urea moiety), this comparison isolates the effect of the 2-position substituent on MALT1 inhibitory activity.
| Evidence Dimension | MALT1 C-domain (aa 329–824) enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.00300 nM (Example 72; 2-methyl-7-(1-methylcyclopropyl) urea) |
| Comparator Or Baseline | IC50 = 0.00200 nM (Example 16; 2-chloro-7-(1-methylcyclopropyl) urea) |
| Quantified Difference | 1.5-fold difference; both compounds in the low single-digit picomolar range |
| Conditions | Biochemical enzyme activity assay using recombinant MALT1 C-domain (aa 329–824) with fluorogenic peptide substrate; data deposited in BindingDB (BDBM355948 and BDBM355892) |
Why This Matters
For procurement decisions in MALT1 inhibitor medicinal chemistry programs, the 2-methyl building block offers comparable potency to the 2-chloro variant while providing differentiated IP space and potentially distinct physicochemical properties (e.g., lower molecular weight, altered lipophilicity, different metabolic pathways), making it a strategically valuable alternative starting material.
- [1] BindingDB BDBM355948: Example 72 IC50 = 0.00300 nM; BDBM355892: Example 16 IC50 = 0.00200 nM. MALT1 C-domain (aa 329–824) enzyme activity assay. US9815842/US10442808. View Source
- [2] Zoller, T.; et al. Pyrazolo Pyrimidine Derivatives and Their Use as MALT1 Inhibitors. U.S. Patent 9,815,842 B2, 2017; U.S. Patent 10,442,808 B2, 2019. See Examples 16 and 72. View Source
